B1579681 Boc-2,6-Difluoro-D-Phenylalanine

Boc-2,6-Difluoro-D-Phenylalanine

Cat. No.: B1579681
M. Wt: 301.29
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-2,6-Difluoro-D-Phenylalanine is a fluorinated, Boc-protected derivative of the non-natural D-configuration phenylalanine. This compound is structurally characterized by fluorine substituents at the 2- and 6-positions of the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino moiety. Such modifications are often employed in peptide synthesis and medicinal chemistry to enhance metabolic stability, modulate electronic properties, or influence binding interactions in target systems.

Properties

Molecular Weight

301.29

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The closest analog to Boc-2,6-Difluoro-D-Phenylalanine is its 2,5-difluoro isomer (Boc-2,5-Difluoro-D-Phenylalanine, CAS 261380-31-8). Both compounds share identical molecular formulas (C₁₄H₁₇F₂NO₄) and molecular weights (301.3 g/mol), but differ in fluorine substitution patterns. Key distinctions arise in steric and electronic effects due to the fluorine positions:

  • 2,5-Difluoro isomer : Fluorines at the 2- and 5-positions result in meta-substitution, which may reduce steric hindrance compared to the 2,6-isomer.
Property This compound Boc-2,5-Difluoro-D-Phenylalanine
CAS Number Not available 261380-31-8
Purity Not reported 97%
Storage Conditions Likely refrigerated (inferred) Refrigerated
Molecular Formula C₁₄H₁₇F₂NO₄ C₁₄H₁₇F₂NO₄
Molecular Weight 301.3 g/mol 301.3 g/mol

Comparison with Non-Fluorinated Analogs

Compared to non-fluorinated Boc-D-Phenylalanine, the difluoro derivatives exhibit:

  • Increased Lipophilicity : Fluorine atoms enhance membrane permeability.
  • Improved Metabolic Stability : Fluorination reduces susceptibility to cytochrome P450 oxidation.
  • Altered Electronic Properties : Electron-withdrawing fluorines may affect charge distribution in peptide backbones or receptor-binding pockets.

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